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Compound of Interest

Compound Name: RIP1 kinase inhibitor 4

Cat. No.: B12384712

An In-Depth Technical Guide to RIP1 Kinase
Inhibitor 4

A Comprehensive Overview for Researchers and
Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the
signaling pathways of inflammation and programmed cell death, making it a compelling target
for therapeutic intervention in a range of diseases. This technical guide provides a detailed
examination of a potent and selective inhibitor, RIP1 Kinase Inhibitor 4 (also known as RIPK1-
IN-4), focusing on its chemical properties, mechanism of action, and the experimental protocols
for its evaluation.

Chemical and Physical Properties

RIP1 Kinase Inhibitor 4 is a small molecule inhibitor characterized by the following properties:
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Property Value Reference

1-[4-(1-aminoisoquinolin-5-
IUPAC Name yl)phenyl]-3-(5-tert-butyl-1,2- [1]

oxazol-3-yl)urea

CAS Number 1481641-08-0 [11[2]
Molecular Formula C23H23Ns02 [11[2]
Molecular Weight 401.46 g/mol [2]
Appearance Solid powder [1]
Purity >98% (HPLC) [1]
. Soluble in DMSO (225-250
Solubility [1][2]
mg/mL)
Store at -20°C for long-term
Storage N [2]
stability

A distinct compound, also referred to as "RIP1 kinase inhibitor 4 (Example 3)," is associated
with CAS number 2919836-00-1. This molecule possesses a molecular formula of C23H23Ns
and a molecular weight of 369.46 g/mol .[3] Notably, it is described as being capable of
penetrating the blood-brain barrier (BBB) and exhibits an EC50 of less than 100 nM.[3][4]

Biological Activity and Mechanism of Action

RIP1 Kinase Inhibitor 4 (CAS 1481641-08-0) is a potent and selective, type Il inhibitor of
RIPK1 kinase.[1][2] It functions by binding to an allosteric site on the kinase, specifically
stabilizing the DLG-out inactive conformation.[2] This mode of inhibition prevents the kinase
from adopting its active state, thereby blocking downstream signaling.

The inhibitor has demonstrated significant potency in biochemical assays, with a reported IC50
of 16 nM for RIPK1 and 10 nM in an ADP-Glo kinase assay.[1][2]

Signaling Pathway of RIPK1
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RIPK1 is a key signaling node, particularly in the Tumor Necrosis Factor (TNF) receptor 1
(TNFR1) pathway. Upon TNF-a binding to TNFR1, a signaling complex (Complex 1) is formed,
which can lead to the activation of the pro-survival transcription factor NF-kB. Alternatively,
under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to
either apoptosis (caspase-dependent) or necroptosis (caspase-independent). RIPK1's kinase
activity is essential for the induction of necroptosis.
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Figure 1: Simplified RIPK1 signaling pathway.

Experimental Protocols
ADP-Glo™ Kinase Assay for RIPK1 Inhibition
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This assay quantifies the amount of ADP produced during a kinase reaction, which is directly
proportional to kinase activity.
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Figure 2: Workflow for the ADP-Glo™ kinase assay.

Methodology:

o Reagent Preparation: Prepare solutions of recombinant human RIPK1 enzyme, a suitable
substrate (e.g., myelin basic protein), ATP, and serial dilutions of RIP1 Kinase Inhibitor 4 in
a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA).

» Kinase Reaction: In a 384-well plate, combine the RIPK1 enzyme, substrate, and inhibitor
dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified
time (e.g., 60 minutes).

e Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to terminate
the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40
minutes.

o ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and
catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.

o Data Acquisition: Measure the luminescent signal using a plate reader.

o Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g.,
DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

TNF-a-Induced Necroptosis Assay in HT-29 Cells

This cell-based assay measures the ability of the inhibitor to protect cells from necroptosis
induced by TNF-a in the presence of a pan-caspase inhibitor.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b12384712?utm_src=pdf-body-img
https://www.benchchem.com/product/b12384712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Induce Necroptosis: Analyze Data:
- Add TNF-a e T 2AES Measure Cell Viability _ Calculate % protection
- Add pan-caspase inhibitor (e.g., z-VAD-FMK) (e.g., CellTiter-Glo®) _ Determine EC50
- Add SMAC mimetic (optional)
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Figure 3: Workflow for the TNF-a-induced necroptosis assay.

Methodology:

e Cell Culture: Culture human colon adenocarcinoma HT-29 cells in appropriate media and
seed them into 96-well plates.

o Compound Treatment: Pre-treat the cells with serial dilutions of RIP1 Kinase Inhibitor 4 for
1-2 hours.

¢ Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-a (e.qg.,
20 ng/mL), a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 uM), and optionally a
SMAC mimetic (e.g., 1 uM LCL161).

 Incubation: Incubate the plates for 24 hours at 37°C in a COz2 incubator.

 Viability Assessment: Measure cell viability using a commercially available assay, such as
the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

o Data Analysis: Normalize the viability data to untreated controls and calculate the percentage
of protection conferred by the inhibitor. Determine the EC50 value from the dose-response
curve.

Conclusion

RIP1 Kinase Inhibitor 4 is a valuable research tool for investigating the roles of RIPK1 in
health and disease. Its high potency and selectivity, combined with a well-defined mechanism
of action, make it a suitable candidate for further preclinical development. The experimental
protocols outlined in this guide provide a robust framework for assessing its inhibitory activity
and cellular efficacy. Further investigation into the pharmacokinetic properties and in vivo
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efficacy of RIPK1-IN-4 and its analogs, such as the BBB-penetrant variant, is warranted to fully
elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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